2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound integrates multiple functional groups, including a pyridine ring, an oxadiazole moiety, and an acetamide group, which contribute to its chemical reactivity and biological properties.
The compound can be sourced from various chemical suppliers and is often utilized in research settings to explore its synthetic pathways and biological implications. It has been cataloged in chemical databases such as PubChem and BenchChem.
This compound falls under the category of heterocyclic organic compounds, specifically featuring oxadiazole and pyridine rings. It is classified as an acetamide derivative due to the presence of the acetamide functional group.
The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves several key steps:
Common reagents used in these reactions include acetic anhydride, various catalysts (such as pyridine), and solvents like dimethylformamide or ethanol to facilitate the reactions.
The synthesis can be optimized using continuous flow techniques or automated reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and time are critical for successful synthesis.
The molecular structure of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide can be represented as follows:
The compound features:
InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)13-25-21(29)15-28-14-20(10-11-22(28)30)24-26-23(27-31-24)19-5-3-4-17(2)12-19/h3-12,14H,13,15H2,1-2H3,(H,25,29)
.The compound is capable of undergoing several chemical reactions:
These reactions are significant for modifying the compound’s structure to enhance its biological activity or to create derivatives with different properties.
The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves interactions with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties involve:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are often employed to confirm the structure and purity of the compound.
The compound has several applications across different scientific domains:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7